![molecular formula C6H3BrClN3 B597703 1-Bromo-8-chloroimidazo[1,5-a]pyrazine CAS No. 1352897-61-0](/img/structure/B597703.png)
1-Bromo-8-chloroimidazo[1,5-a]pyrazine
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Overview
Description
Molecular Structure Analysis
The molecular formula of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is C6H3BrClN3 . The InChI code is 1S/C6H3BrClN3/c7-5-4-6(8)9-1-2-11(4)3-10-5/h1-3H .Physical And Chemical Properties Analysis
The physical form of 1-Bromo-8-chloroimidazo[1,5-a]pyrazine is a white to yellow solid . The molecular weight is 232.47 . The predicted density is 2.03±0.1 g/cm3 .Scientific Research Applications
Pharmaceutical Research
“1-Bromo-8-chloroimidazo[1,5-a]pyrazine” is a compound of interest in pharmaceutical research due to its structural significance. It serves as a building block for the synthesis of various pharmacologically active molecules. Its core structure is found in compounds that exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . The bromo and chloro substituents on the imidazo[1,5-a]pyrazine scaffold offer unique points for further functionalization, allowing for the development of new therapeutic agents with enhanced efficacy and specificity.
Agrochemical Development
In the field of agrochemicals, “1-Bromo-8-chloroimidazo[1,5-a]pyrazine” can be utilized to create novel pesticides and herbicides. The heterocyclic imidazo[1,5-a]pyrazine ring system is known to impart significant biological activity, making it a valuable moiety in the design of compounds aimed at protecting crops from pests and diseases . The halogenated positions provide opportunities for coupling reactions that can lead to new classes of agrochemicals with potential for increased potency and reduced environmental impact.
Material Science
This compound also finds applications in material science, particularly in the development of organic semiconductors and photovoltaic materials. The imidazo[1,5-a]pyrazine core can contribute to the electronic properties of materials, such as charge transport, due to its conjugated system . The presence of halogens may facilitate the attachment of the compound onto various substrates or the incorporation into larger organic frameworks, thus modifying the material’s optical and electrical characteristics.
Chemical Synthesis
“1-Bromo-8-chloroimidazo[1,5-a]pyrazine” is a versatile reagent in chemical synthesis. It can act as an intermediate in the construction of complex molecules through various organic transformations, including palladium-catalyzed cross-coupling reactions . The compound’s reactivity can be harnessed to introduce new functional groups, expand molecular diversity, and ultimately synthesize target molecules with precision.
Analytical Chemistry
In analytical chemistry, derivatives of “1-Bromo-8-chloroimidazo[1,5-a]pyrazine” can be used as standards or reagents in the development of analytical methods. They can aid in the quantification and detection of biological or chemical substances through techniques like chromatography or spectroscopy . The compound’s unique structure allows for the creation of specific probes or markers that can enhance the sensitivity and selectivity of analytical assays.
Life Science Research
Lastly, in life science research, “1-Bromo-8-chloroimidazo[1,5-a]pyrazine” can be employed in the study of biological systems. It may serve as a scaffold for the synthesis of probes or inhibitors used in biochemical studies to elucidate the function of enzymes, receptors, and other proteins . The ability to introduce various substituents at the bromo and chloro sites enables researchers to fine-tune the properties of these molecules for specific biological applications.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Imidazo[1,2-a]pyridines, a related class of compounds, have been shown to undergo various radical reactions for direct functionalization . These reactions can be catalyzed by transition metals, occur through metal-free oxidation, or be driven by photocatalysis .
Action Environment
It is known that the compound is a white to yellow solid , suggesting that it may be stable under a range of conditions.
properties
IUPAC Name |
1-bromo-8-chloroimidazo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-5-4-6(8)9-1-2-11(4)3-10-5/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCZOMJLUKRBEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NC(=C2C(=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-8-chloroimidazo[1,5-a]pyrazine |
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